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Compound of Interest

2,4-Dihydroxy-3-
Compound Name:
methylbenzaldehyde

Cat. No.: B052013

An In-Depth Technical Guide on the Theoretical Properties and Molecular Modeling of 2,4-
Dihydroxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development
Professionals

Introduction

2,4-Dihydroxy-3-methylbenzaldehyde is a substituted aromatic aldehyde, a derivative of
benzaldehyde featuring two hydroxyl groups and a methyl group.[1] Its molecular structure,
possessing hydroxyl and aldehyde functional groups, makes it a valuable and versatile
synthetic intermediate in medicinal and organic chemistry.[1] This compound serves as a
crucial building block for the synthesis of more complex molecules, including Schiff bases,
chromene, and flavonoid analogs, which are investigated for their wide range of biological
activities.[1][2] The presence of the phenolic hydroxyl groups and the aldehyde allows for
diverse chemical transformations and metal chelation.[1]

The strategic placement of the methyl group at the 3-position influences the molecule's electron
density and steric properties, providing a point of interest for structure-activity relationship
(SAR) studies.[1] Understanding the theoretical properties and potential molecular interactions
of this compound is paramount for its effective application in drug design and materials
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science. This whitepaper provides a comprehensive overview of its computed properties,
molecular modeling studies, and the experimental protocols used for its analysis.

Property Value

IUPAC Name 2,4-dihydroxy-3-methylbenzaldehyde[3]
Molecular Formula CsHsOs3[3]

Molecular Weight 152.15 g/mol [3][4]

Canonical SMILES CC1=C(C=CC(=C10)C=0)0I3]

InChl Key AOPMHYFEQDBXPZ-UHFFFAOYSA-NJ3]
CAS Number 6248-20-0[3]

Physical Description Solid

Boiling Point 344.00 to 346.00 °C @ 760.00 mm Hg[5]
Flash Point 351.00 °F (177.22 °C)[5]

Soluble in alcohol; Water solubility estimated at

Solubility
4779 mg/L @ 25 °C[5]

Theoretical Properties: A Computational Perspective

Computational chemistry, particularly Density Functional Theory (DFT), provides profound
insights into the structural and electronic properties of molecules. These theoretical calculations
are essential for understanding reactivity, spectroscopic characteristics, and potential biological
interactions before extensive experimental work is undertaken.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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